4-(Tert-Butoxy)Benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Precursor for Complex Molecules: 4-(Tert-Butoxy)Benzaldehyde can be used as a starting material for the synthesis of more complex organic molecules. The tert-butyl group (C(CH₃)₃) acts as a protecting group for the aldehyde functionality, allowing for further chemical modifications without affecting the aldehyde group. After the desired modifications are complete, the tert-butyl group can be removed under specific conditions to reveal the free aldehyde []. This protecting group strategy is valuable in the synthesis of various pharmaceuticals, natural products, and functional materials [].

Material Science

- Liquid Crystal Precursor: 4-(Tert-Butoxy)Benzaldehyde can be used as a building block in the synthesis of liquid crystals. By introducing specific functional groups onto the molecule and linking it with other suitable units, researchers can create materials with liquid crystalline properties. These materials exhibit unique optical and electrical properties, finding applications in displays, sensors, and optoelectronic devices [].

Biological Studies

- Probe Molecule: Due to its specific chemical structure, 4-(Tert-Butoxy)Benzaldehyde can be used as a probe molecule in various biological studies. Researchers can attach this molecule to other biomolecules, such as proteins or enzymes, to investigate their interactions and functions. The tert-butyl group can aid in the solubility and stability of the probe molecule within biological systems [].

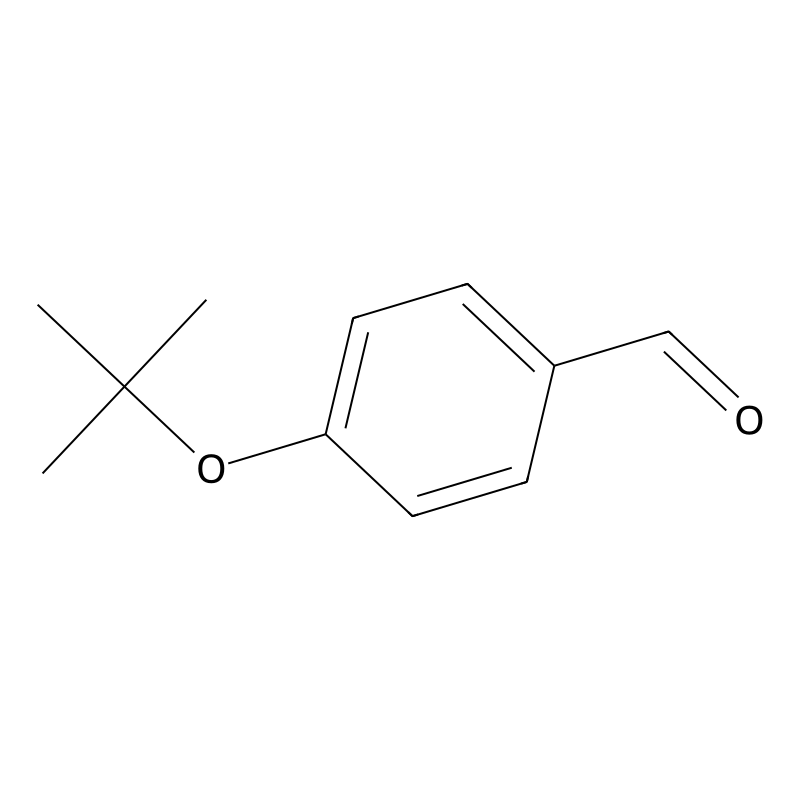

4-(Tert-Butoxy)Benzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It appears as a colorless to light yellow liquid with a characteristic aromatic odor reminiscent of almonds. The structure features a benzene ring substituted with a tert-butoxy group and an aldehyde functional group, making it a versatile compound in organic synthesis.

- Specific safety data for 4-(Tert-Butoxy)Benzaldehyde is limited. However, as with most organic compounds, it is advisable to handle it with care in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as gloves and goggles, and avoid inhalation or skin contact.

- Oxidation: It can be oxidized to form benzoic acid using agents like potassium permanganate under acidic conditions.

- Reduction: The compound can be reduced to yield corresponding alcohols, often using sodium borohydride as a reducing agent.

- Electrophilic Aromatic Substitution: The presence of the aldehyde group allows it to participate in electrophilic aromatic substitution reactions, making it reactive towards various electrophiles.

This compound exhibits notable biological activities, particularly in enzyme inhibition studies. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in cosmetic formulations aimed at skin whitening or pigmentation control.

4-(Tert-Butoxy)Benzaldehyde can be synthesized through several methods:

- Condensation Reaction: A common synthetic route involves the condensation of tert-butyl alcohol with benzaldehyde under acidic conditions.

- Electrochemical Oxidation: Another method includes the electrochemical oxidation of 4-tert-butoxytoluene in the presence of alcohols, yielding various derivatives of benzaldehyde .

The applications of 4-(Tert-Butoxy)Benzaldehyde span various fields:

- Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules, acting as a protecting group for the aldehyde functionality.

- Material Science: The compound is utilized as a precursor for liquid crystals, which are essential in display technologies and optoelectronic devices.

- Pharmaceuticals: It is involved in the synthesis of pharmaceutical intermediates, including derivatives used in antibiotic formulations.

Several compounds share structural similarities with 4-(Tert-Butoxy)Benzaldehyde. Here are some notable comparisons:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 4-tert-Butylbenzaldehyde | Lacks the tert-butoxy group; more hydrophobic | Less reactive in electrophilic aromatic substitution |

| 4-(Dimethylamino)benzaldehyde | Contains a dimethylamino group instead of tert-butoxy | Different reactivity profile due to electron-donating effects |

| 4-Hydroxybenzaldehyde | Hydroxyl group replaces the tert-butoxy group | More polar and potentially more soluble in water |

The uniqueness of 4-(Tert-Butoxy)Benzaldehyde lies in its tert-butoxy substituent, which enhances its reactivity and solubility compared to other similar compounds. This characteristic makes it particularly valuable as a reagent in organic synthesis and material science applications.

4-(Tert-Butoxy)Benzaldehyde exists as a liquid at room temperature and atmospheric pressure [1] [2] [3] [4]. The compound presents as a clear liquid with a characteristic clear yellow-green coloration [1] [2] [3] [4]. This coloration is typical for aromatic aldehydes and may be attributed to extended conjugation in the molecular structure. The compound maintains its liquid state under standard laboratory conditions, making it readily manageable for various synthetic and analytical applications.

The molecular formula of 4-(Tert-Butoxy)Benzaldehyde is C₁₁H₁₄O₂ with a molecular weight of 178.23 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 57699-45-3 and EINECS number 260-909-5 [1] [2] [3] [4]. The structural configuration consists of a benzene ring substituted with both a tert-butoxy group (-O-C(CH₃)₃) at the para position and an aldehyde functional group (-CHO) .

Thermodynamic Properties

Boiling and Melting Points

The boiling point of 4-(Tert-Butoxy)Benzaldehyde has been determined under reduced pressure conditions. Experimental measurements indicate a boiling point range of 87-92°C at 1.5 mmHg [1] [2] [4]. This reduced pressure boiling point reflects the compound's moderate volatility and thermal stability under vacuum conditions. The relatively low boiling point under reduced pressure suggests that the compound can be purified effectively through vacuum distillation without thermal decomposition.

Based on theoretical calculations using the Joback group contribution method, the normal boiling point at atmospheric pressure is estimated to be 550.59 K (277.44°C) [6]. Additionally, the critical temperature has been calculated as 768.91 K (495.76°C) using the same methodology [6]. These calculated values provide insight into the compound's thermal behavior under various pressure conditions.

The melting point of 4-(Tert-Butoxy)Benzaldehyde has not been definitively reported in the available literature sources. However, theoretical estimates using the Joback method suggest a melting point of approximately 319.32 K (46.17°C) [6]. The absence of reported solid-state behavior at room temperature is consistent with the compound's liquid physical state under standard conditions.

Vapor Pressure and Heat Capacity

The vapor pressure of 4-(Tert-Butoxy)Benzaldehyde has been experimentally determined as 0.00552 mmHg at 25°C [1]. This relatively low vapor pressure indicates limited volatility at ambient temperature, which is consistent with the compound's molecular weight and structural characteristics. The low vapor pressure also suggests good stability during storage and handling under normal atmospheric conditions.

Theoretical calculations provide estimates for several thermodynamic properties. The heat of vaporization is calculated to be 50.85 kJ/mol using the Joback group contribution method [6]. The heat capacity of the ideal gas phase is estimated at 350.38 J/mol·K at the normal boiling point temperature [6]. These values are essential for process design calculations and thermodynamic modeling applications involving this compound.

The critical pressure has been theoretically estimated as 2823.32 kPa using group contribution methods [6]. The critical volume is calculated to be 0.568 m³/kmol [6]. These critical properties are important for understanding the compound's phase behavior at elevated temperatures and pressures.

Solubility Parameters and Behavior

4-(Tert-Butoxy)Benzaldehyde exhibits characteristic solubility behavior typical of aromatic ethers with aldehyde functionality. The compound is insoluble in water [1] [2] [4], which is expected given its hydrophobic tert-butoxy substituent and overall molecular structure. The water insolubility is quantified by a calculated Log S (water solubility) value of -3.20, indicating very low aqueous solubility [6].

In contrast to its poor water solubility, 4-(Tert-Butoxy)Benzaldehyde demonstrates good solubility in organic solvents [7]. The presence of the tert-butyl group enhances its hydrophobic properties, making it more compatible with non-polar and moderately polar organic media. The calculated Log P (octanol/water partition coefficient) value of 2.676 confirms the compound's preference for organic phases over aqueous environments [6].

The solubility characteristics are further described by thermodynamic parameters. The Gibbs free energy of formation is calculated as -57.16 kJ/mol, while the enthalpy of formation is estimated at -271.86 kJ/mol [6]. These values provide insight into the compound's thermodynamic stability and its interactions with various solvents.

Density and Refractive Index

The density of 4-(Tert-Butoxy)Benzaldehyde has been consistently reported as 1.023 g/mL at 20°C [1] [2] [3] [4]. This density value indicates that the compound is slightly denser than water, which is typical for aromatic compounds containing ether linkages. The density measurement provides important information for volume-to-mass conversions in synthetic and analytical procedures.

The refractive index has been determined as n₂₀/D 1.534 [1] [2] [3] [4]. This optical property is valuable for compound identification and purity assessment. The refractive index value is consistent with aromatic compounds containing electron-donating substituents, reflecting the compound's molecular polarizability and electronic structure.

Both the density and refractive index values remain constant across multiple literature sources, indicating good reproducibility and reliability of these physical measurements. These properties are essential for analytical characterization and quality control in synthetic applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant